N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide
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Overview
Description
S130 is a high-affinity, selective inhibitor of ATG4B, a major cysteine protease. It has an IC50 value of 3.24 μM and is known to suppress autophagy flux. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and autophagy regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
S130 can be synthesized from 7H-Dibenzo[de,g]quinoline-4-carboxylic acid, 7-oxo- and 3-Diethylaminopropylamine. The reaction involves the use of benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate in N,N-dimethyl acetamide at 65°C for 1.5 hours .
Industrial Production Methods
While specific industrial production methods for S130 are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
S130 undergoes various chemical reactions, including:
Oxidation: S130 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in S130, altering its chemical properties.
Substitution: S130 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
S130 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study autophagy and apoptosis mechanisms.
Biology: Helps in understanding the role of ATG4B in cellular processes.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit autophagy and induce apoptosis in cancer cells
Mechanism of Action
S130 exerts its effects by inhibiting ATG4B, a cysteine protease involved in the autophagy process. By inhibiting ATG4B, S130 suppresses autophagy flux, leading to the accumulation of autophagosomes and subsequent induction of apoptosis. This mechanism is particularly effective in cancer cells, where autophagy plays a crucial role in cell survival .
Comparison with Similar Compounds
Similar Compounds
Ebselen: Another ATG4B inhibitor with potent inhibitory activity and potential anti-cancer effects.
Tioconazole: Known to inhibit ATG4B and manifest autophagy-related effects.
Uniqueness of S130
S130 is unique due to its high selectivity and affinity for ATG4B, making it a valuable tool for studying autophagy and developing targeted therapies. Its ability to induce apoptosis in cancer cells further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCZYXRADUTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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